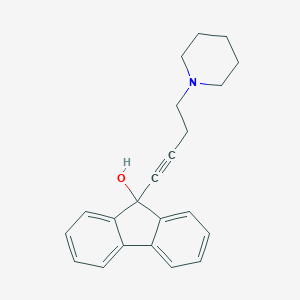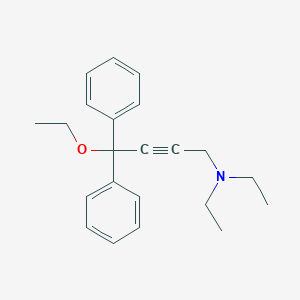![molecular formula C19H14N2O6S B398492 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide CAS No. 351442-20-1](/img/structure/B398492.png)
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide is a complex organic compound that features a dibenzofuran ring system. Dibenzofuran derivatives are known for their wide range of biological activities, making them valuable in various fields of scientific research .
Métodos De Preparación
The synthesis of 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide typically involves the reaction of 2-methoxydibenzofuran with 4-nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different sulfonamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential cytotoxic activity against cancer cell lines.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit cathepsin enzymes, which play a role in protein degradation within cells . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide can be compared to other dibenzofuran derivatives, such as:
N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide: Known for its cytotoxic activity against cancer cell lines.
8-methoxypsoralen: Used in the treatment of skin diseases like psoriasis.
Angelicin: Another benzofuran derivative with biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
351442-20-1 |
|---|---|
Fórmula molecular |
C19H14N2O6S |
Peso molecular |
398.4g/mol |
Nombre IUPAC |
N-(2-methoxydibenzofuran-3-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H14N2O6S/c1-26-19-10-15-14-4-2-3-5-17(14)27-18(15)11-16(19)20-28(24,25)13-8-6-12(7-9-13)21(22)23/h2-11,20H,1H3 |
Clave InChI |
DOKFYALGHJFBTA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B398409.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B398410.png)








![N-[4-(benzhydryloxy)-2-butynyl]-N,N-diethylamine](/img/structure/B398425.png)
![4-chloro-N-{1-[(4-chloro-3-nitrophenyl)carbonyl]-2,2,6,6-tetramethylpiperidin-4-yl}-3-nitrobenzamide](/img/structure/B398426.png)
![5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B398428.png)

